Chemical structure and properties of 4-Bromo-7-methylindole-3-carbaldehyde
Chemical structure and properties of 4-Bromo-7-methylindole-3-carbaldehyde
An In-depth Technical Guide to 4-Bromo-7-methylindole-3-carbaldehyde: Synthesis, Properties, and Applications
This guide provides a comprehensive technical overview of 4-Bromo-7-methylindole-3-carbaldehyde, a substituted indole derivative of significant interest in medicinal chemistry and drug development. Due to the limited publicly available data on this specific isomer, this document leverages established principles of organic chemistry and draws upon data from closely related analogues to present a predictive yet scientifically grounded profile. This approach is designed to empower researchers and drug development professionals with the foundational knowledge required for its synthesis, characterization, and potential applications.
Molecular Structure and Physicochemical Properties
4-Bromo-7-methylindole-3-carbaldehyde possesses a core indole scaffold, which is a prevalent motif in numerous biologically active compounds.[1][2][3] The strategic placement of a bromine atom at the 4-position and a methyl group at the 7-position of the indole ring, coupled with a carbaldehyde group at the 3-position, imparts a unique electronic and steric profile that can be exploited for targeted molecular design.
Chemical Structure:
Caption: Chemical structure of 4-Bromo-7-methylindole-3-carbaldehyde.
Table 1: Physicochemical Properties of 4-Bromo-7-methylindole-3-carbaldehyde and Related Analogues
| Property | 4-Bromo-7-methylindole-3-carbaldehyde (Predicted) | 4-Bromo-1H-indole-3-carbaldehyde | 5-Bromo-7-methylindole-3-carboxaldehyde | 7-Bromo-5-methylindole-3-carboxaldehyde |
| Molecular Formula | C10H8BrNO | C9H6BrNO[4] | C10H8BrNO[5] | C10H8BrNO[6] |
| Molecular Weight | 238.08 g/mol | 224.05 g/mol [4] | 238.08 g/mol [5] | 238.08 g/mol [6] |
| CAS Number | Not available | 98600-34-1[4][7] | 16076-86-1[5] | 16077-60-4[6] |
| Appearance | White to yellow or grey solid (predicted) | White to yellow powder to crystal[7] | Solid[5] | Solid[6] |
| Melting Point | Not available | 177-183 °C | 235-240 °C[5] | 147-153 °C[6] |
| Solubility | Soluble in organic solvents (predicted)[7] | Soluble in organic solvents[7] | Not specified | Not specified |
Proposed Synthesis Pathway
The synthesis of 4-Bromo-7-methylindole-3-carbaldehyde can be efficiently achieved through the formylation of a 4-bromo-7-methylindole precursor. The Vilsmeier-Haack reaction is the method of choice for this transformation, renowned for its high regioselectivity for the C3 position of the indole nucleus.[8][9][10]
Reaction Scheme:
Caption: Proposed synthesis of 4-Bromo-7-methylindole-3-carbaldehyde via the Vilsmeier-Haack reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol is a representative procedure adapted from established methods for indole formylation.[8][11]
Materials:
-
4-Bromo-7-methylindole
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM) or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Ethanol for recrystallization
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, add anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C.[8] Stir the mixture at this temperature for 30 minutes to form the Vilsmeier reagent.
-
Formylation Reaction: In a separate flask, dissolve 4-bromo-7-methylindole in anhydrous DMF. Add this solution dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 85-95 °C for 5-8 hours.[8]
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is alkaline.[8] This step is exothermic and may result in the precipitation of the crude product.
-
Isolation and Purification:
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.[8]
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.[8]
-
Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[8]
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.[8]
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography on silica gel.[8]
-
Spectroscopic Characterization (Predicted)
The structural elucidation of 4-Bromo-7-methylindole-3-carbaldehyde would rely on a combination of spectroscopic techniques. The following are predicted spectral features based on the analysis of related indole-3-carboxaldehyde derivatives.[12][13][14]
¹H NMR:
-
Indole N-H: A broad singlet between δ 8.0-9.0 ppm.
-
Aldehyde C-H: A singlet around δ 10.0 ppm.
-
Aromatic Protons: Signals corresponding to the protons on the benzene and pyrrole rings of the indole nucleus. The specific chemical shifts and coupling patterns will be influenced by the bromo and methyl substituents.
-
Methyl Protons: A singlet around δ 2.5 ppm.
¹³C NMR:
-
Aldehyde Carbonyl: A signal in the range of δ 184-186 ppm.
-
Indole Carbons: Characteristic signals for the carbon atoms of the indole ring, with the positions of the bromo and methyl groups influencing their chemical shifts.
Infrared (IR) Spectroscopy:
-
N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹.
-
C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1640-1680 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Multiple bands in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.
Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak (M⁺) and an M+2 peak of similar intensity, which is characteristic of a monobrominated compound.
Applications in Drug Discovery and Medicinal Chemistry
Indole-3-carbaldehyde and its derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of biological activities.[1][2][3] The structural modifications on the indole ring, such as halogenation and alkylation, play a crucial role in modulating their therapeutic properties.[1][2]
Potential Therapeutic Areas:
-
Anticancer Agents: Many substituted indole derivatives have demonstrated potent anticancer activities.[1][2][3]
-
Anti-inflammatory Agents: The indole nucleus is a key component of several anti-inflammatory drugs.[1][2]
-
Antibacterial and Antifungal Agents: Indole-3-carbaldehyde derivatives have shown promise as antimicrobial agents.[1][2][3]
-
Antiviral Agents (including Anti-HIV): The indole scaffold has been explored for the development of antiviral therapies.[1][2]
The presence of the aldehyde group in 4-Bromo-7-methylindole-3-carbaldehyde provides a reactive handle for further synthetic modifications, such as condensation reactions (e.g., Aldol, Claisen, Knoevenagel) and the formation of Schiff bases.[1][2] This versatility allows for the generation of diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
Based on the hazard classifications of the closely related 4-bromo-1H-indole-3-carbaldehyde, the following precautions should be considered when handling 4-Bromo-7-methylindole-3-carbaldehyde.[4]
GHS Hazard Statements (Precautionary):
-
H302: Harmful if swallowed.[4]
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H335: May cause respiratory irritation.[4]
Precautionary Statement Codes:
-
P261, P264, P270, P271, P280, P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364, P403+P233, P405, and P501.[4]
It is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
4-Bromo-7-methylindole-3-carbaldehyde represents a promising, yet underexplored, building block for the synthesis of novel therapeutic agents. This guide has provided a detailed, albeit predictive, framework for its synthesis, characterization, and potential applications by drawing upon established chemical principles and data from analogous structures. It is our hope that this document will serve as a valuable resource for researchers and scientists in the field of drug discovery, stimulating further investigation into the chemical and biological properties of this intriguing molecule.
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